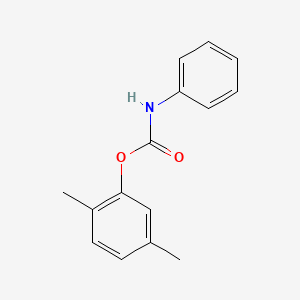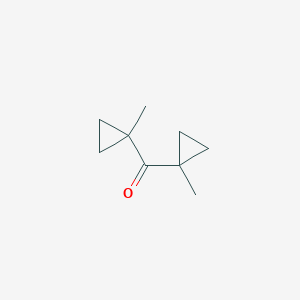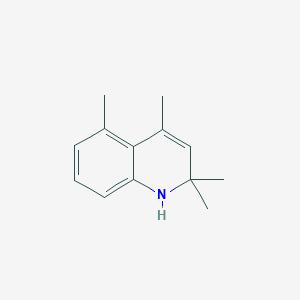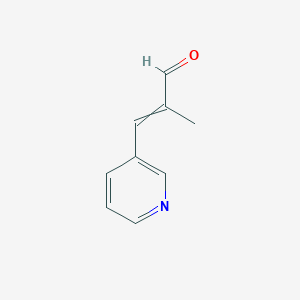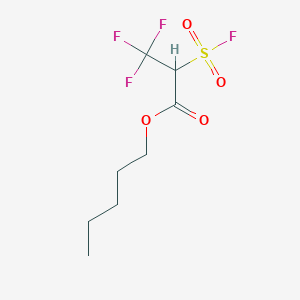
Pentyl 3,3,3-trifluoro-2-(fluorosulfonyl)propanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pentyl 3,3,3-trifluoro-2-(fluorosulfonyl)propanoate is a fluorinated organic compound. Fluorinated compounds are known for their unique properties, such as high thermal stability, chemical resistance, and low surface energy. These properties make them valuable in various industrial and scientific applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Pentyl 3,3,3-trifluoro-2-(fluorosulfonyl)propanoate typically involves the reaction of pentanol with 3,3,3-trifluoro-2-(fluorosulfonyl)propanoic acid. The reaction is carried out in the presence of a catalyst, such as sulfuric acid, under controlled temperature and pressure conditions to ensure high yield and purity.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and improve efficiency. The use of advanced purification techniques, such as distillation and recrystallization, ensures the removal of impurities and the production of high-purity compounds.
Chemical Reactions Analysis
Types of Reactions
Pentyl 3,3,3-trifluoro-2-(fluorosulfonyl)propanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, such as potassium permanganate or chromium trioxide, to form corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to produce alcohols.
Substitution: Nucleophilic substitution reactions can occur, where the fluorosulfonyl group is replaced by other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base, such as sodium hydroxide.
Major Products
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Amines or thiols substituted products.
Scientific Research Applications
Pentyl 3,3,3-trifluoro-2-(fluorosulfonyl)propanoate has several applications in scientific research:
Biology: Studied for its potential effects on biological systems, including its interactions with enzymes and proteins.
Medicine: Investigated for its potential use in drug development, particularly in the design of fluorinated pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with unique properties, such as high thermal stability and chemical resistance.
Mechanism of Action
The mechanism of action of Pentyl 3,3,3-trifluoro-2-(fluorosulfonyl)propanoate involves its interaction with molecular targets, such as enzymes and proteins. The fluorinated groups in the compound can form strong interactions with these targets, affecting their structure and function. This can lead to changes in biochemical pathways and cellular processes.
Comparison with Similar Compounds
Similar Compounds
2,3,3,3-Tetrafluoro-2-(heptafluoropropoxy)propanoate: A fluorinated compound used as a replacement for perfluorooctanoic acid (PFOA) in industrial applications.
3,3,3-Trifluoro-2-(trifluoromethyl)propanoic acid: Another fluorinated compound with similar properties and applications.
Uniqueness
Pentyl 3,3,3-trifluoro-2-(fluorosulfonyl)propanoate is unique due to its specific combination of a pentyl group and a fluorosulfonyl group, which imparts distinct chemical and physical properties. This makes it particularly valuable in applications requiring high thermal stability and chemical resistance.
Properties
CAS No. |
67497-96-5 |
|---|---|
Molecular Formula |
C8H12F4O4S |
Molecular Weight |
280.24 g/mol |
IUPAC Name |
pentyl 3,3,3-trifluoro-2-fluorosulfonylpropanoate |
InChI |
InChI=1S/C8H12F4O4S/c1-2-3-4-5-16-7(13)6(8(9,10)11)17(12,14)15/h6H,2-5H2,1H3 |
InChI Key |
VMRXFBOZCFQPFF-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCOC(=O)C(C(F)(F)F)S(=O)(=O)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Vanadium(4+) tetrakis[(piperidin-1-yl)methanide]](/img/structure/B14474630.png)

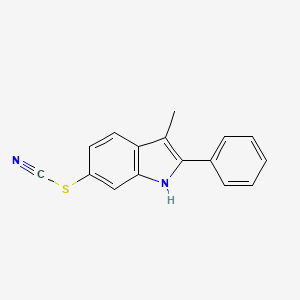
![6,9-Dimethyl-3-methylidenedecahydroazuleno[4,5-b]furan-2(3H)-one](/img/structure/B14474646.png)


